Benzenamine, 3-bromo-2-methoxy-6-nitro-
Description
Significance of Substituted Anilines and Nitrobenzenes in Synthetic Chemistry
Substituted anilines and nitrobenzenes are cornerstone molecules in the field of synthetic chemistry. Anilines, characterized by an amino group attached to a benzene (B151609) ring, are fundamental precursors for a vast array of materials, including polymers, dyes, and pharmaceuticals. acs.orgwikipedia.org The amino group can be readily transformed into other functionalities, most notably through diazotization reactions, which allow for its conversion into halide, hydroxyl, or cyanide groups via Sandmeyer reactions. wikipedia.org Furthermore, the amino group is a powerful activating group in electrophilic aromatic substitution, although this reactivity is tempered in acidic media where it forms the anilinium ion. quora.com
Nitrobenzenes, on the other hand, serve as essential starting materials for the synthesis of anilines through reduction. acs.orgresearchgate.net The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. quora.comresearchgate.net This property is crucial for controlling regioselectivity during the synthesis of polysubstituted aromatic compounds. libretexts.org The reduction of the nitro group to an amine is a pivotal transformation, often achieved using reagents like iron in acidic media or through catalytic hydrogenation. researchgate.net The selective reduction of nitroarenes in the presence of other reducible functional groups is an area of active research. acs.orgresearchgate.net
Overview of Halogenated and Alkoxy-Substituted Aromatic Amines
The introduction of halogen and alkoxy substituents onto aromatic amine frameworks significantly modifies their chemical behavior and potential applications. Halogen atoms, particularly bromine and chlorine, are widely used in medicinal chemistry and materials science. acs.org They influence a molecule's steric profile, lipophilicity, and metabolic stability. Halogens can also participate in specific non-covalent interactions, such as halogen bonding, which has gained recognition as a significant force in molecular recognition and crystal engineering. acs.org The synthesis of halogenated aromatic amines is a well-established area of organic chemistry. rsc.org
Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), are electron-donating groups that can influence the electronic properties of the aromatic ring. They direct electrophilic substitution to the ortho and para positions. In the context of a molecule like Benzenamine, 3-bromo-2-methoxy-6-nitro-, the methoxy group's electronic contribution is juxtaposed with the electron-withdrawing nitro group, creating a complex electronic environment that can be exploited for selective chemical transformations.
Research Context of Benzenamine, 3-bromo-2-methoxy-6-nitro- within Advanced Molecular Synthesis
Within the domain of advanced molecular synthesis, Benzenamine, 3-bromo-2-methoxy-6-nitro- emerges as a highly functionalized building block. Its unique substitution pattern allows for a sequence of selective reactions. For instance, the nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions with other parts of the molecule or with external reagents to form heterocyclic compounds. The bromo substituent provides a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), enabling the introduction of a wide variety of carbon or heteroatom-based fragments. wikipedia.orgmdpi.com
The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the aniline (B41778) ring makes this compound a candidate for investigating reaction mechanisms and regioselectivity. The steric hindrance provided by the substituents around the aromatic ring can also be used to control the stereochemical outcome of reactions. While specific, large-scale applications for this particular molecule are not widely documented, its structure is representative of intermediates used in the synthesis of bioactive molecules and functional materials where precise control over substitution patterns is paramount.
Scope and Objectives of Academic Investigations on the Compound
Academic investigations into Benzenamine, 3-bromo-2-methoxy-6-nitro- and related structures are typically driven by several key objectives. A primary goal is the development of efficient and regioselective synthetic routes to access this and similar polysubstituted anilines. This involves exploring various nitration, bromination, and methoxylation strategies on aniline or benzene precursors.
A second major area of research focuses on exploring the reactivity of the compound's functional groups. This includes:
Selective Reduction: Investigating conditions for the selective reduction of the nitro group without affecting the bromo substituent.
Cross-Coupling Reactions: Utilizing the bromo substituent as a point of diversification to synthesize libraries of novel compounds.
Cyclization Strategies: Designing and executing synthetic pathways that use the amine (either present initially or generated from the nitro group) and other substituents to construct complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Spectroscopic and Structural Analysis: Characterizing the compound and its derivatives thoroughly using techniques like NMR, IR, and mass spectrometry to understand the influence of the various substituents on the molecular structure and properties. nist.govscispace.com
Ultimately, the overarching objective of academic studies on such compounds is to expand the toolbox of synthetic organic chemistry, providing new building blocks and methodologies for the creation of novel molecules with potentially useful biological or material properties.
Data Tables
Table 1: Physicochemical Properties of Benzenamine, 3-bromo-2-methoxy-6-nitro-
| Property | Value | Source |
| CAS Number | 89677-51-0 | chemscene.com |
| Molecular Formula | C₇H₇BrN₂O₃ | chemscene.com |
| Molecular Weight | 247.05 g/mol | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxy-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQBIWVCNEZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291523 | |
| Record name | 3-Bromo-2-methoxy-6-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-51-0 | |
| Record name | 3-Bromo-2-methoxy-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89677-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-6-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzenamine, 3 Bromo 2 Methoxy 6 Nitro
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. ias.ac.in For a complex molecule like Benzenamine, 3-bromo-2-methoxy-6-nitro-, this process involves strategically chosen bond disconnections based on reliable and predictable chemical reactions.
A primary strategic decision in the synthesis of anilines is to introduce the amino group in the final steps, often by the reduction of a nitro group. ias.ac.in This approach, known as functional group interconversion (FGI), is advantageous because the nitro group is a strong deactivator and meta-director, which profoundly influences the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions performed on the ring. libretexts.orglibretexts.org In contrast, the resulting amino group is a powerful activator and ortho-, para-director. fiveable.meorganicchemistrytutor.com
Following this strategy, the immediate precursor to the target molecule is identified by converting the aniline (B41778) group back to a nitro group. This leads to the key dinitro-intermediate: 1-bromo-3-methoxy-2,4-dinitrobenzene .
Further retrosynthetic analysis of this dinitro-intermediate involves disconnecting one of the nitro groups. This points to 1-bromo-3-methoxy-2-nitrobenzene as the next precursor. This molecule, in turn, can be simplified to 3-bromoanisole (B1666278) , a commercially available starting material that establishes the critical 1,3-relationship between the bromo and methoxy (B1213986) substituents.
Key Precursors for the Aniline, Bromine, Methoxy, and Nitro Functionalities
The synthesis hinges on the judicious introduction of each functional group. The chosen retrosynthetic pathway identifies the following key precursors:
3-Bromoanisole : This starting material provides the foundational scaffold, containing both the bromine and methoxy groups in the required meta orientation.
Nitronium ion (NO₂⁺) : Generated in situ from a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), this powerful electrophile is used to introduce the nitro groups onto the aromatic ring. numberanalytics.com
Reducing Agents : A selective reducing agent is required for the final step to convert one of the two nitro groups in the precursor to the desired aniline functionality.
Considerations for Ortho-, Meta-, and Para-Substitution Patterns
The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. lumenlearning.compressbooks.pub Understanding these effects is paramount for designing a successful synthesis. Substituents are broadly classified as activating or deactivating and as ortho-, para-directors or meta-directors. libretexts.orgorganicchemistrytutor.com
Interactive Table: Directing Effects of Key Substituents
| Functional Group | Type | Reactivity Effect | Directing Effect |
| -NH₂ (Aniline) | Electron Donating (Resonance) | Strong Activator | Ortho, Para |
| -OCH₃ (Methoxy) | Electron Donating (Resonance) | Strong Activator | Ortho, Para |
| -Br (Bromo) | Electron Withdrawing (Inductive) | Weak Deactivator | Ortho, Para |
| -NO₂ (Nitro) | Electron Withdrawing (Resonance & Inductive) | Strong Deactivator | Meta |
The synthetic strategy is built around these principles. Starting with 3-bromoanisole, the methoxy group (-OCH₃) is a more powerful ortho-, para-director than the bromo group (-Br). libretexts.org This directing influence is harnessed to control the position of the initial nitration. Subsequently, the combined directing effects of the methoxy, bromo, and the newly introduced nitro group are used to guide the second nitration to the correct position. The final reduction of a nitro group to an amine transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one, a crucial transformation that enables the synthesis of substitution patterns that would otherwise be inaccessible. ias.ac.inlibretexts.org
Multi-Step Synthesis Routes and Optimization Strategies
The forward synthesis, based on the retrosynthetic analysis, involves a sequence of nitration and reduction steps.
Nitration Pathways of Precursor Aromatic Systems
Aromatic nitration is a cornerstone of this synthesis, used to install the nitrogen-based functionalities that are ultimately transformed into the target aniline.
The regioselectivity of nitration is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net In this synthetic plan, two key regioselective nitration steps are required.
First Nitration : The nitration of 3-bromoanisole is directed by both the methoxy and bromo groups. Both are ortho-, para-directors. The methoxy group, being a stronger activator, exerts dominant control, directing the incoming nitronium ion to its ortho (C2, C6) and para (C4) positions. This results in a mixture of isomers, from which the desired 1-bromo-3-methoxy-2-nitrobenzene must be isolated.
Second Nitration : The subsequent nitration of 1-bromo-3-methoxy-2-nitrobenzene is a critical step where the directing effects of three substituents must be considered in concert.
The methoxy group (activating) directs ortho and para (to C4 and C6).
The bromo group (deactivating) directs ortho and para (to C4 and C6).
The nitro group (deactivating) directs meta (to C4 and C6).
Remarkably, all three substituents direct the incoming electrophile to the same two positions (C4 and C6). This strong, concerted directing effect ensures high regioselectivity, leading to the formation of 1-bromo-3-methoxy-2,4-dinitrobenzene .
Controlling the extent of nitration is essential. While the first nitration of 3-bromoanisole yields a mononitrated product, the second nitration introduces an additional nitro group. Preventing further nitration is generally not difficult as the introduction of a second strong deactivating nitro group makes the ring significantly less reactive. stmarys-ca.edu
A more nuanced challenge in this synthesis is not the control of nitration but the control of the subsequent reduction. The selective mono-reduction of the 1-bromo-3-methoxy-2,4-dinitrobenzene intermediate is required to yield the final product. The two nitro groups are in different chemical environments, which allows for selective reduction. Reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide (in what is known as the Zinin reduction) are known to selectively reduce one nitro group in a polynitrated aromatic compound. acs.orgacs.orgstackexchange.com The nitro group at the C2 position is sterically hindered by the adjacent bromo and methoxy groups. Therefore, the nitro group at the C4 position is more accessible and is preferentially reduced to the amine, yielding the target molecule, Benzenamine, 3-bromo-2-methoxy-6-nitro- . stackexchange.com
Reduction of Nitro Groups to Amines
The transformation of an aromatic nitro group into a primary amine is a fundamental process in organic synthesis, crucial for the preparation of anilines which are precursors to a vast array of chemical compounds. For a polysubstituted molecule like Benzenamine, 3-bromo-2-methoxy-6-nitro-, this reduction is a key step in potential subsequent functionalizations. The choice of reduction methodology is critical to ensure high yield and chemoselectivity, preserving other sensitive functional groups such as the bromo and methoxy substituents.
Catalytic Hydrogenation Methodologies
Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroarenes. youtube.com This technique typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.net The reaction is generally performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under varying pressures of hydrogen. niscpr.res.inresearchgate.net For instance, the catalytic hydrogenation of various nitroanilines, including substituted ones like 2-methoxy-5-nitroaniline, has been successfully carried out using 5% Pd/C. niscpr.res.inresearchgate.net Studies on the hydrogenation of 3-nitro-4-methoxy-acetylaniline have also shown high efficiency with bimetallic copper/nickel nanoparticles, achieving a selectivity of 99.4% for the corresponding amine. rsc.org
The primary advantages of catalytic hydrogenation are the high yields and the clean work-up, as the only by-product is water. However, a significant drawback is the potential for dehalogenation, where the bromo substituent on the aromatic ring could be cleaved. organic-chemistry.org Furthermore, the flammability of hydrogen gas requires specialized equipment and careful handling. researchgate.net
Table 1: Comparison of Catalytic Hydrogenation Systems for Nitroaniline Reduction
| Catalyst System | Substrate Example | Conditions | Yield/Selectivity | Reference |
|---|---|---|---|---|
| 5% Pd/C | 2-methoxy-5-nitroaniline | H₂, Dimethylformamide, 413-433 K | Selective hydrogenation to 4-methoxy-1,3-benzenediamine | niscpr.res.inresearchgate.net |
| H₂/Pd-C | Nitrobenzene (B124822) | Standard conditions | Good yield | youtube.com |
Reductions with Metal/Acid Systems (e.g., SnCl₂, Fe)
Classic reduction methods using metals in acidic media remain highly relevant and effective for converting nitro groups to amines. youtube.com These methods are often preferred due to their operational simplicity and tolerance for various functional groups.
The Béchamp reduction, which uses iron filings (Fe) in the presence of an acid like hydrochloric acid (HCl), is a historically significant and still widely used method. youtube.comresearchgate.net It is particularly valued for its chemoselectivity, often leaving reducible groups like halides, ketones, and nitriles intact. researchgate.net A well-defined iron-based catalyst system using formic acid as a reducing agent has been developed, which allows for the reduction of a broad range of nitroarenes in good to excellent yields under mild, base-free conditions. nih.gov
Another common system involves stannous chloride (SnCl₂) in concentrated HCl. This method is highly effective but can be less atom-economical and may generate significant metal waste, posing environmental concerns. researchgate.net
Table 2: Metal/Acid Systems for Nitroarene Reduction
| Reagent System | Key Features | Functional Group Tolerance | Reference |
|---|---|---|---|
| Fe/HCl (Béchamp reduction) | Operationally simple, cost-effective | Tolerates aromatic halides, ketones, nitriles, esters | researchgate.net |
| Iron-based catalyst/Formic Acid | Well-defined catalyst, mild conditions, base-free | Tolerates other reducible functional groups | nih.gov |
Selective Reduction Strategies to Preserve Other Functional Groups
In a molecule like Benzenamine, 3-bromo-2-methoxy-6-nitro-, the preservation of the carbon-bromine bond during the reduction of the nitro group is paramount. Catalytic hydrogenation carries a risk of hydrodehalogenation. organic-chemistry.org Therefore, developing selective reduction strategies is a key research focus.
Metal-based reductions often offer superior chemoselectivity. The use of activated iron (Fe/HCl) or zinc (Zn) is known to tolerate aromatic halides well. researchgate.net Similarly, iron-catalyzed transfer hydrogenation using formic acid as the hydrogen source effectively reduces nitro groups while preserving other sensitive functionalities. nih.gov
Another selective method involves the use of hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) with a catalyst like Pd/C. This combination has been shown to selectively reduce nitroarenes containing bromo, chloro, and iodo substituents to the corresponding halogenated anilines in good yields. organic-chemistry.org Metal-free reduction systems, such as those using tetrahydroxydiboron (B82485) in water, also demonstrate high chemoselectivity, tolerating functional groups like vinyl, ethynyl, and carbonyl groups. organic-chemistry.org
A copper-catalyzed oxidative bromination followed by reduction is another pathway. For example, treating 2-nitroaniline (B44862) with NaBr and Na₂S₂O₈ in the presence of CuSO₄·5H₂O can yield 4-bromo-2-nitroaniline, which can then be selectively reduced. sci-hub.se This highlights how the sequence of reactions can be manipulated to achieve the desired substitution pattern and preserve functional groups.
Bromination Techniques for Aromatic Rings
Introducing a bromine atom onto an aromatic ring is a cornerstone of electrophilic aromatic substitution. For the synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-, the regioselective introduction of bromine is a significant synthetic challenge due to the multiple directing influences of the substituents.
Electrophilic Aromatic Bromination Conditions
Electrophilic aromatic bromination involves the reaction of an aromatic ring with an electrophilic bromine source. libretexts.org Because benzene rings are aromatic and stable, a catalyst is often required to activate the brominating agent. libretexts.org
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). When using Br₂, a Lewis acid catalyst such as FeBr₃ is typically employed to polarize the Br-Br bond and generate a more potent electrophile. libretexts.org NBS is a milder and safer alternative to liquid bromine. It can be activated by various means, including acids or Lewis bases. nih.govorganic-chemistry.org For highly activated rings, such as anilines and phenols, a catalyst may not be necessary.
For example, the bromination of 2-methoxy-6-nitroaniline (B100637) can be achieved using elemental bromine dissolved in acetic acid at moderately elevated temperatures (50–60°C). Another modern approach involves using NBS in an appropriate solvent like acetonitrile (B52724), which can offer high regioselectivity. nih.gov
Table 3: Common Conditions for Electrophilic Aromatic Bromination
| Brominating Agent | Catalyst/Solvent | Substrate Type | Key Advantages | Reference |
|---|---|---|---|---|
| Br₂ | FeBr₃ | General arenes | Standard, powerful method | libretexts.org |
| Br₂ | Acetic Acid | Activated arenes (e.g., anilines) | Straightforward, uses common reagents | |
| N-Bromosuccinimide (NBS) | Acetonitrile | General arenes | Milder, safer, often highly regioselective | nih.gov |
Directed Bromination and Protecting Group Strategies for Regioselectivity
Achieving the specific 1,2,3,4-substitution pattern of Benzenamine, 3-bromo-2-methoxy-6-nitro- requires precise control over the regiochemistry of the bromination step. The directing effects of the existing substituents are paramount. The amino group is a strongly activating ortho-, para-director, the methoxy group is also an activating ortho-, para-director, and the nitro group is a deactivating meta-director.
Direct bromination of a precursor like 2-methoxy-6-nitroaniline would likely lead to bromination at the C4 position (para to the strongly activating amino group), as demonstrated by methods that produce 4-bromo-2-methoxy-6-nitroaniline. sci-hub.se To direct the bromine to the C3 position, a multi-step synthetic strategy is often necessary, similar to the synthesis of 3-bromo-2-methyl-6-nitroaniline.
Such a strategy typically involves:
Protection of the Amine: The highly activating and ortho-, para-directing amino group is temporarily converted into a less activating, bulkier group. Acetylation to form an acetamido group is a common tactic. This moderates the activating effect and provides steric hindrance at the ortho positions. youtube.com
Sequential Introduction of Groups: The order of nitration and bromination is critical. Starting with a precursor like 2-methoxyaniline, one could first protect the amine, then perform nitration, followed by bromination. The combined directing effects of the acetamido (ortho-, para-), methoxy (ortho-, para-), and nitro (meta-) groups would guide the incoming bromine electrophile. libretexts.org
Deprotection: The final step involves the hydrolysis of the protecting group to regenerate the free amine. youtube.com
This strategic use of protecting groups and careful sequencing of reactions allows for the synthesis of specific isomers that are inaccessible through direct substitution on the final scaffold. youtube.comlibretexts.org
Use of N-Bromosuccinimide (NBS) and Other Brominating Agents
The introduction of a bromine atom onto the aniline ring is a key step in the synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-. N-Bromosuccinimide (NBS) is a widely utilized reagent for electrophilic aromatic bromination due to its milder nature compared to elemental bromine, offering better control and selectivity. wku.eduwikipedia.orgcambridgescholars.com The bromination is typically performed on a precursor such as 2-methoxy-6-nitroaniline. The existing amino and methoxy groups are ortho-, para-directing, while the nitro group is meta-directing. This combination of directing effects favors the substitution of bromine at the C3 position.
The reaction is often carried out in a suitable solvent, such as acetic acid or a halogenated hydrocarbon like dichloromethane (B109758) or chloroform (B151607). google.com The choice of solvent can significantly influence the reaction rate and regioselectivity. While NBS is a common choice, other brominating agents like dibromoisocyanuric acid (DBI) have been shown to be highly effective, sometimes offering superior yields and shorter reaction times compared to NBS. tcichemicals.com For instance, the bromination of nitrobenzene with DBI in concentrated sulfuric acid proceeds in minutes at room temperature, whereas with NBS it requires hours at a higher temperature. tcichemicals.com
Below is a table summarizing various brominating agents used in aromatic bromination:
| Brominating Agent | Abbreviation | Typical Conditions | Advantages |
| N-Bromosuccinimide | NBS | Acetic acid, CCl4, CH2Cl2 | Mild, selective, convenient source of electrophilic bromine. wku.eduwikipedia.org |
| Dibromoisocyanuric acid | DBI | Conc. H2SO4 | Highly effective, rapid reactions. tcichemicals.com |
| Bromine | Br2 | Acetic acid | Readily available, but can be less selective and more hazardous. nih.gov |
| N-Bromophthalimide | NBP | Inert solvents | Alternative to NBS. google.com |
| N-Bromoacetamide | NBA | Inert solvents | Alternative to NBS. google.com |
Methoxy Group Introduction and Functionalization
The methoxy group is a critical substituent in the target molecule, influencing its electronic properties and reactivity. Its introduction is typically achieved through etherification or by starting with a pre-functionalized anisole (B1667542) derivative.
A common strategy for introducing the methoxy group involves the Williamson ether synthesis. This method entails the reaction of a corresponding phenol (B47542) with a methylating agent, often in the presence of a base. For the synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-, a plausible route would involve the methylation of 2-amino-3-bromo-6-nitrophenol.
The reaction is typically carried out using an alkali metal methoxide (B1231860), such as sodium methoxide or potassium methoxide, in a polar aprotic solvent like dimethylformamide (DMF) or methanol. prepchem.comgoogle.com For example, the synthesis of 2-methoxy-6-nitroaniline can be achieved by reacting 2-amino-3-nitrophenol (B1277897) with methyl iodide in the presence of potassium carbonate in DMF. prepchem.com This method is generally efficient and provides good yields.
A key consideration is the potential for competing N-methylation of the amino group. The choice of base and reaction conditions can be optimized to favor O-methylation.
An alternative approach starts with an already methoxylated precursor, such as a substituted anisole. nih.gov This strategy avoids the need for a separate etherification step. For instance, the synthesis could begin with 3-bromoanisole, which would then undergo nitration and subsequent functional group manipulations to introduce the amino and second nitro groups. nih.gov
The functionalization of anisole derivatives often involves electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Careful control of reaction conditions is necessary to achieve the desired substitution pattern, especially when multiple activating or deactivating groups are present on the ring. For example, the nitration of a protected 4-bromo-2-methoxyaniline (B48862) can be used to introduce a nitro group at the 6-position.
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is paramount in both laboratory-scale synthesis and industrial production to ensure high yields and purity of the final product, Benzenamine, 3-bromo-2-methoxy-6-nitro-. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and pressure.
The solvent plays a crucial role in electrophilic aromatic substitution reactions, influencing both the reaction rate and the regioselectivity. wku.eduacs.org In the bromination of substituted anilines, the polarity of the solvent can affect the polarization of the N-Br bond in reagents like NBS, thereby altering their reactivity. wku.edu
Polar solvents, such as acetonitrile and acetone, have been shown to enhance the rate of p-bromination of aromatic compounds. wku.eduwku.edu For instance, using acetonitrile can increase the polarization of the N-Br bond in NBS, leading to a significant enhancement in reaction rates and regioselectivity. wku.edu The use of halogenated solvents like dichloromethane (CH2Cl2), chloroform (CHCl3), and carbon tetrachloride (CCl4) is also common for bromination reactions. google.com
The following table illustrates the effect of different solvents on bromination reactions:
| Solvent | Polarity | Effect on Reaction | Reference |
| Acetonitrile | Polar aprotic | Enhances rate and regioselectivity of bromination with NBS. wku.edu | wku.edu |
| Acetone | Polar aprotic | Markedly enhances p-bromination reactions. wku.edu | wku.edu |
| Dichloromethane | Polar aprotic | Common solvent for bromination. google.com | google.com |
| Acetic Acid | Polar protic | Often used with Br2 for bromination. | |
| Carbon Tetrachloride | Nonpolar | Used in radical brominations. google.com | google.com |
The choice of solvent is also critical during etherification reactions. Polar aprotic solvents like DMF can facilitate nucleophilic substitution by solvating the cation of the alkali metal methoxide, thereby increasing the nucleophilicity of the methoxide anion. prepchem.com
In an industrial setting, precise control over temperature and pressure is essential for safety, efficiency, and cost-effectiveness. researchgate.net Many of the reactions involved in the synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-, such as nitration and bromination, are exothermic. Without proper temperature control, runaway reactions can occur, leading to the formation of byproducts and posing significant safety hazards.
For example, the bromination of 2-methoxy-6-nitroaniline is often conducted at a controlled temperature, such as 50–60°C, to prevent over-bromination. Similarly, nitration reactions are typically carried out at low temperatures to control the reaction rate and selectivity. researchgate.net
While many of the synthetic steps are performed at atmospheric pressure, in some cases, such as catalytic hydrogenation for the reduction of a nitro group, the reaction may be carried out under elevated pressure to increase the reaction rate. However, for the synthesis of this specific compound, high-pressure operations are less common for the key bromination and etherification steps. The optimization of temperature and reaction time is generally sufficient to achieve good results under atmospheric pressure. google.com
Catalyst Selection and Turnover Frequency in Synthesis
The synthesis of 3-bromo-2-methoxy-6-nitroaniline can be approached through different electrophilic aromatic substitution pathways, primarily involving the nitration of a bromo-methoxyaniline precursor or the bromination of a methoxy-nitroaniline precursor. The choice of catalyst is critical in these transformations to control selectivity and reaction rates.
For the nitration of an aromatic substrate, a common method involves the use of a mixed acid of concentrated nitric acid and sulfuric acid. nih.gov In this system, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). nih.gov Alternative and often milder nitrating systems include the use of dinitrogen pentoxide (N₂O₅), which can be effective and more environmentally benign. nih.gov
In the case of bromination, elemental bromine can be used, often in a solvent like acetic acid. However, to enhance selectivity and avoid the use of hazardous elemental bromine, catalytic systems are preferred. Iodine can be used as a catalyst, forming iodine bromide in situ, which is an effective brominating agent. ias.ac.in Copper-catalyzed oxidative bromination, using a bromide salt like sodium bromide (NaBr) with an oxidant such as sodium persulfate (Na₂S₂O₈), offers a milder and more regioselective alternative.
For related reactions, such as the catalytic hydrogenation of nitroanilines to diamines using a palladium on carbon (Pd/C) catalyst, kinetic studies have been performed to determine reaction rates and activation energies, which are related to the catalyst's activity. niscpr.res.in In biocatalysis, engineered enzymes like P450s are being developed for aromatic nitration, and their performance is characterized by total turnover numbers (TTN) and coupling efficiency. nih.gov
Green Chemistry Approaches in the Synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like 3-bromo-2-methoxy-6-nitroaniline.
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Electrophilic aromatic substitution reactions, which are key to the synthesis of 3-bromo-2-methoxy-6-nitroaniline, can have varying levels of atom economy. wikipedia.org
Similarly, in bromination reactions, the use of elemental bromine (Br₂) in substitution reactions generates hydrogen bromide (HBr) as a byproduct. Catalytic methods that utilize bromide salts and an oxidant can improve atom economy by incorporating the bromide more efficiently. The ideal scenario is an addition reaction, which has 100% atom economy, but this is not applicable for this type of aromatic substitution.
Waste minimization also involves reducing the use of auxiliary substances like solvents and separation agents. Developing solvent-free reaction conditions, for example by using solid-phase reagents or microwave-assisted synthesis, can significantly reduce waste. researchgate.netacgpubs.org
The choice of catalyst and solvent has a profound impact on the environmental footprint of a synthetic process.
Sustainable Catalysis:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as palladium on carbon for hydrogenation or solid acid catalysts for nitration, simplifies catalyst recovery and recycling, reducing waste and cost.
Biocatalysis: The use of enzymes, such as engineered cytochrome P450s for nitration, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov These reactions are typically performed in aqueous media under mild conditions.
Electrocatalysis: Electrochemical methods, where an electric current drives the reaction, can provide a green alternative for synthesizing anilines from nitroaromatics using a redox mediator, often in aqueous solutions at room temperature and pressure. specchemonline.com
Sustainable Solvents:
Traditional solvents used in nitration and bromination, such as chlorinated hydrocarbons and acetic acid, pose environmental and health risks.
Green chemistry encourages the use of safer, more sustainable solvents. Water is an ideal green solvent, and efforts have been made to perform reactions like aminations in aqueous media. tandfonline.com
Liquefied gases, such as 1,1,1,2-tetrafluoroethane (B8821072) (TFE), have been explored as reusable reaction media for nitration with dinitrogen pentoxide. TFE can be easily separated from the product by decompression and recondensed for reuse, preventing its release into the atmosphere. nih.gov
Solvent-free reactions, where the reactants themselves act as the solvent or the reaction is carried out between neat reactants, represent an excellent green alternative. researchgate.netacgpubs.org Microwave-assisted solvent-free reactions can often accelerate reaction rates and improve yields. researchgate.net
Chemical Reactivity and Transformation Pathways of Benzenamine, 3 Bromo 2 Methoxy 6 Nitro
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.comlumenlearning.com The substituents already present on the ring determine both the rate of reaction and the position (regioselectivity) of the new substituent. lumenlearning.com
The directing influence of a substituent in EAS reactions stems from a combination of inductive and resonance effects. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org Activating groups increase the nucleophilicity of the benzene ring, speeding up the reaction, and direct incoming electrophiles to the ortho and para positions. fiveable.me Conversely, deactivating groups decrease the ring's reactivity and, with the exception of halogens, direct incoming groups to the meta position. wikipedia.orglibretexts.org
Amine (-NH2) and Methoxy (B1213986) (-OCH3) Groups: Both the amine and methoxy groups are strong activating groups. lumenlearning.comfiveable.me They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the benzene ring through a powerful resonance effect (+R). This effect significantly increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these sites. libretexts.orgyoutube.com Although they are electronegative and exert an electron-withdrawing inductive effect (-I), the resonance effect is dominant. libretexts.org
Bromo (-Br) Group: Halogens, like bromine, are a unique class of substituents. They are weakly deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive than benzene itself. unizin.orgyoutube.com However, they also have lone pairs that can be donated via resonance (+R), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgunizin.org The inductive effect outweighs the resonance effect in terms of reactivity, but the resonance effect still governs the regioselectivity.
Nitro (-NO2) Group: The nitro group is a powerful deactivating group. libretexts.orgyoutube.com It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). This makes the benzene ring significantly less nucleophilic and slows down the rate of electrophilic substitution dramatically. lumenlearning.com By withdrawing electron density, it destabilizes the arenium ion intermediate, particularly when the attack is at the ortho or para positions. Consequently, electrophilic attack is directed to the meta position, which is less deactivated. unizin.org
Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Effect | Dominant Electronic Effect |
| -NH₂ (Amine) | Activating | Strongly Activating | ortho, para | +R (Resonance Donation) |
| -OCH₃ (Methoxy) | Activating | Strongly Activating | ortho, para | +R (Resonance Donation) |
| -Br (Bromo) | Deactivating | Weakly Deactivating | ortho, para | -I (Inductive Withdrawal) |
| -NO₂ (Nitro) | Deactivating | Strongly Deactivating | meta | -R (Resonance Withdrawal) & -I |
In a polysubstituted benzene ring like Benzenamine, 3-bromo-2-methoxy-6-nitro-, the position of further substitution is determined by the competition between the directing effects of the existing groups. youtube.com The general rule is that the most powerful activating group dictates the regiochemical outcome. libretexts.org
In this molecule, the available positions for substitution are C4 and C5.
The amine group (-NH2 at C1) is a powerful ortho, para-director. Its ortho position (C6) is blocked by the nitro group, and the other ortho position (C2) is blocked by the methoxy group. It therefore strongly directs an incoming electrophile to its para position, which is C4.
The methoxy group (-OCH3 at C2) is also a strong ortho, para-director. Its ortho position (C3) is blocked by the bromine atom. Its para position is C5. Its other ortho position (C1) is blocked by the amine. Thus, it directs towards C5.
The bromo group (-Br at C3) is a weak ortho, para-director. Its ortho position (C2) is blocked, and its other ortho position is C4. Its para position (C6) is blocked. It directs towards C4.
The nitro group (-NO2 at C6) is a strong meta-director. Its meta positions are C2 and C4.
The competition is primarily between the two most powerful activating groups: the amine and the methoxy group. youtube.com The amine group directs to C4, while the methoxy group directs to C5. The bromo group also weakly supports substitution at C4. The deactivating nitro group directs to C4 as well. Therefore, there is a strong cumulative directing effect towards position C4. While the methoxy group directs to C5, the combined influence of the stronger amine activator and the nitro group makes C4 the more probable site for electrophilic attack. Steric hindrance from the adjacent bromine at C3 might slightly disfavor attack at C4, but the powerful electronic directing effects are likely to be the dominant factor.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-poor aromatic ring with a nucleophile. wikipedia.orgmasterorganicchemistry.com This reaction is the mechanistic opposite of EAS, as it requires the ring to be electrophilic (electron-deficient). youtube.com
The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. libretexts.orgbyjus.comnih.gov
Nitro Group (-NO2): In Benzenamine, 3-bromo-2-methoxy-6-nitro-, the nitro group is a quintessential activating group for SNAr. byjus.com Positioned at C6, it strongly withdraws electron density from the ring, making it susceptible to attack by a nucleophile. Crucially, it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. youtube.comyoutube.com This stabilization is most effective when the nucleophilic attack occurs at the positions ortho or para to the nitro group.
Bromine (-Br): The bromine atom at C3 serves as a potential leaving group. Halogens are common leaving groups in SNAr reactions. youtube.com The rate of displacement in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend for SN1/SN2 reactions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by a more electronegative halogen that makes the attached carbon more electrophilic, rather than the expulsion of the leaving group. youtube.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge of this complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho or para nitro group. youtube.com
Elimination: The aromaticity is restored by the expulsion of the leaving group from the intermediate complex. libretexts.org
In the case of Benzenamine, 3-bromo-2-methoxy-6-nitro-, a nucleophile could potentially attack at C3 (displacing Br) or C6 (displacing NO2).
Displacement of Bromine: The bromine atom is ortho to the activating nitro group at C6. A nucleophilic attack at C3 would generate a Meisenheimer complex where the negative charge is effectively stabilized by the adjacent nitro group. This is a highly favorable pathway for SNAr.
Displacement of the Nitro Group: While halogens are more common leaving groups, the nitro group can also be displaced in SNAr reactions, especially in polysubstituted systems. rsc.orgrsc.org An attack at C6 would lead to the expulsion of the nitrite (B80452) ion (NO2-). The viability of this pathway depends on the specific nucleophile and reaction conditions.
Regioselectivity in SNAr is dictated by the position of the strong electron-withdrawing activating groups. youtube.comacs.org Nucleophilic attack is strongly favored at carbon atoms that are ortho or para to groups like -NO2, as this allows for direct resonance stabilization of the resulting negative charge in the Meisenheimer intermediate. youtube.comyoutube.com
For Benzenamine, 3-bromo-2-methoxy-6-nitro-, the nitro group at C6 activates the following positions for nucleophilic attack:
C5 (ortho position): This position has no leaving group. Substitution here would require the displacement of a hydride ion (H-), which is generally unfavorable and proceeds through a different mechanism (SNArH). nih.gov
C3 (ortho position): This position bears the bromine atom. Attack here is highly likely as it leads to a stabilized intermediate and the expulsion of a good leaving group (Br-).
C1 (para position): This position is occupied by the amine group. The -NH2 group is a very poor leaving group, making substitution at this site highly unlikely.
Therefore, the most probable SNAr reaction pathway for this molecule involves the regioselective displacement of the bromine atom at the C3 position by an incoming nucleophile, driven by the powerful activating effect of the ortho-nitro group.
Redox Chemistry of Functional Groups
The chemical behavior of Benzenamine, 3-bromo-2-methoxy-6-nitro- is significantly influenced by the interplay of its three key functional groups: the aniline (B41778), the nitro group, and the methoxy group. The redox chemistry of this molecule is complex, with each group offering a potential site for either oxidation or reduction, leading to a variety of transformation pathways.
Oxidation of the Aniline Moiety
The aniline moiety (-NH2) is generally susceptible to oxidation, which can lead to a range of products including nitroso compounds, azoxybenzenes, and nitrobenzenes. The specific outcome depends on the chosen oxidant and reaction conditions. For substituted anilines, the electronic nature of the other groups on the ring plays a crucial role. In the case of Benzenamine, 3-bromo-2-methoxy-6-nitro-, the presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring, making the oxidation of the amino group more challenging compared to electron-rich anilines.
However, methods have been developed for the selective oxidation of anilines to nitroarenes, even in the presence of deactivating groups. acs.orgmdpi.com For instance, oxidants like sodium perborate (B1237305) in acetic acid or hydrogen peroxide in the presence of a base can convert substituted anilines to their corresponding nitro compounds. acs.orgmdpi.com One study noted that anilines bearing electron-withdrawing groups can be smoothly oxidized to the corresponding nitro derivatives. mdpi.com Conversely, another protocol found that while many substituted anilines were oxidized efficiently, 2-methoxyaniline proved unreactive under their specific conditions, suggesting that the substitution pattern is critical. mdpi.com The oxidation of the aniline group in Benzenamine, 3-bromo-2-methoxy-6-nitro- could potentially yield 1-bromo-2-methoxy-3,4-dinitrobenzene, though the reaction may require forcing conditions due to the existing deactivation. The intermediate formation of a nitroso compound is a plausible step in this transformation. rsc.org
Table 1: Potential Oxidation Reactions of the Aniline Moiety
| Starting Material | Reagent/Conditions | Potential Product(s) | Notes |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | Peroxybenzoic acid | 1-Bromo-2-methoxy-3-nitroso-4-nitrobenzene | Intermediate in further oxidation. rsc.org |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | H2O2, NaOMe, EtOH/MeCN | 1-Bromo-2-methoxy-3,4-dinitrobenzene | A method shown to be effective for both electron-rich and electron-poor anilines. acs.org |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | Sodium perborate, Acetic Acid | 1-Bromo-2-methoxy-3,4-dinitrobenzene | Effective for anilines with electron-withdrawing groups. mdpi.com |
Reduction of the Nitro Group to Other Nitrogen Functionalities
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to various other nitrogen-containing functional groups. nih.gov For Benzenamine, 3-bromo-2-methoxy-6-nitro-, the selective reduction of the nitro group is a key reaction, yielding substituted benzene-1,2-diamines which are valuable building blocks.
The most common transformation is the complete reduction of the nitro group to an amine, which can be achieved with high chemoselectivity. This preserves the bromo and methoxy substituents, as well as the existing aniline group. Standard methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. nih.gov Supported gold catalysts have also been shown to be highly chemoselective for the hydrogenation of nitro groups in the presence of other reducible functionalities. nih.gov Alternative methods involve the use of metals in acidic media, such as iron, tin, or zinc.
Stepwise reduction of the nitro group is also possible, allowing for the isolation of intermediate oxidation states. For example, controlled reduction can yield the corresponding hydroxylamine (B1172632) (N-(2-amino-6-bromo-3-methoxyphenyl)hydroxylamine) or the nitroso compound (1-bromo-2-methoxy-3-nitrosoaniline). The condensation of these intermediates can lead to the formation of azoxy, azo, and hydrazo compounds under specific conditions.
Table 2: Potential Reduction Products of the Nitro Group
| Starting Material | Reagent/Conditions | Product | Functional Group Transformation |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | H2, Pd/C or Au/TiO2 | 3-Bromo-2-methoxybenzene-1,6-diamine | -NO2 → -NH2 |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | Fe, HCl or SnCl2, HCl | 3-Bromo-2-methoxybenzene-1,6-diamine | -NO2 → -NH2 |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | Zn, NH4Cl | N-(2-Amino-6-bromo-3-methoxyphenyl)hydroxylamine | -NO2 → -NHOH |
Transformations of the Methoxy Group
The methoxy group (-OCH3) on the aromatic ring is generally stable, but it can be cleaved under certain conditions to yield a phenol (B47542). This transformation, known as O-demethylation, typically requires harsh reagents like strong protic acids (HBr, HI) or Lewis acids (BBr3, AlCl3). For Benzenamine, 3-bromo-2-methoxy-6-nitro-, the presence of the electron-withdrawing nitro group ortho to the methoxy group can facilitate nucleophilic aromatic substitution (SNAr) at the carbon bearing the methoxy group. This would involve the attack of a nucleophile and displacement of the methoxide (B1231860) ion, a pathway that is more favorable in electron-deficient systems. researchgate.net
Recent advances have provided milder methods for the cleavage of aryl methyl ethers. Metal-free protocols using a base like potassium tert-butoxide (KOtBu) can promote C-OMe bond cleavage, particularly in electron-deficient methoxyarenes. researchgate.net Organophotoredox catalysis has also emerged as a chemoselective strategy for the deprotection of phenolic ethers under neutral conditions. chemrxiv.org Such a method could potentially convert Benzenamine, 3-bromo-2-methoxy-6-nitro- into 2-amino-4-bromo-3-nitrophenol. Additionally, Lewis acids like aluminum chloride, sometimes used in Friedel-Crafts reactions, can induce selective demethylation, especially when a neighboring group can form a chelate complex with the Lewis acid. nih.gov
Derivatization and Functionalization Strategies
The functional groups of Benzenamine, 3-bromo-2-methoxy-6-nitro- provide multiple handles for further chemical modification, enabling its use as a versatile intermediate in the synthesis of more complex molecules.
Reactions at the Amine Nitrogen (e.g., Acylation, Alkylation)
The primary amino group can undergo a variety of common transformations, including acylation and alkylation. However, its nucleophilicity is significantly reduced by the presence of the ortho-nitro group, which exerts a strong electron-withdrawing effect. Consequently, these reactions may require more forcing conditions compared to those for simple anilines.
Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivative. For example, treatment with acetyl chloride would produce N-(3-bromo-2-methoxy-6-nitrophenyl)acetamide. The reaction is often performed with a non-nucleophilic base to scavenge the acid byproduct.
Alkylation: N-alkylation is also possible but can be challenging due to the reduced nucleophilicity of the amine. Direct alkylation with alkyl halides may require strong bases and elevated temperatures. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-mono-alkylated products.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the ring. Importantly, studies have shown that Suzuki-Miyaura couplings on unprotected ortho-bromoanilines are tolerant of both methoxy and nitro functionalities, making this a highly viable strategy for derivatizing Benzenamine, 3-bromo-2-methoxy-6-nitro-. nih.gov For example, reacting it with phenylboronic acid would yield 2'-methoxy-6'-nitro-[1,1'-biphenyl]-3-amine.
Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin reagent (stannane), also catalyzed by a palladium complex. nih.gov This reaction is known for its high functional group tolerance and mild conditions. nih.gov The reaction of Benzenamine, 3-bromo-2-methoxy-6-nitro- with a stannane (B1208499) like tributyl(phenyl)stannane would also produce 2'-methoxy-6'-nitro-[1,1'-biphenyl]-3-amine. The choice between Suzuki and Stille coupling often depends on the availability of the organometallic reagent and the desire to avoid the toxicity associated with organotin compounds. nih.gov
Table 3: Potential Cross-Coupling Reactions
| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Potential Product |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4, Base (e.g., K2CO3) | 2'-Methoxy-6'-nitro-[1,1'-biphenyl]-3-amine |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | Thiophene-2-boronic acid | Suzuki-Miyaura | Pd(dppf)Cl2, Base (e.g., Cs2CO3) | 3-(Thiophen-2-yl)-2-methoxy-6-nitroaniline |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | Tributyl(vinyl)stannane | Stille | Pd(PPh3)4 | 2-Methoxy-6-nitro-3-vinylaniline |
| Benzenamine, 3-bromo-2-methoxy-6-nitro- | Tributyl(phenyl)stannane | Stille | Pd2(dba)3, P(o-tol)3 | 2'-Methoxy-6'-nitro-[1,1'-biphenyl]-3-amine |
Cycloaddition Reactions Involving Aromatic Rings
There is no available scientific literature detailing the participation of Benzenamine, 3-bromo-2-methoxy-6-nitro- in cycloaddition reactions involving its aromatic ring. The electron-withdrawing nature of the nitro group and the potential for the amino group to be transformed into a diene or dienophile precursor, in theory, could open pathways for reactions such as Diels-Alder or 1,3-dipolar cycloadditions. However, no such reactions have been documented for this specific compound. The electronic and steric effects of the bromo and methoxy substituents would be expected to play a significant role in the feasibility and selectivity of such transformations, but this remains a subject for future investigation.
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations, including the identification of intermediates, transition states, and kinetic studies, are fundamental to understanding and optimizing chemical reactions. For Benzenamine, 3-bromo-2-methoxy-6-nitro-, such studies are not present in the current body of scientific research. Key transformations for a molecule of this nature could include nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the amino moiety, such as diazotization. While general mechanisms for these transformations on substituted anilines are well-established, specific data for this compound are lacking.
No experimental or computational studies have been published that identify the specific intermediates or transition states involved in the reactions of Benzenamine, 3-bromo-2-methoxy-6-nitro-. Characterizing these transient species is crucial for a complete understanding of the reaction pathways.
A search of the scientific literature reveals no kinetic studies performed on the reactions of Benzenamine, 3-bromo-2-methoxy-6-nitro-. Consequently, there is no data available on its reaction rates or the factors that determine them. Such studies would provide valuable insight into the influence of the bromo, methoxy, and nitro substituents on the reactivity of the aniline ring.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides profound insight into the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within the molecule can be determined.
¹H NMR for Proton Environment Elucidation
The ¹H NMR spectrum of Benzenamine, 3-bromo-2-methoxy-6-nitro- is anticipated to display distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The substitution pattern on the benzene (B151609) ring, featuring a bromine atom, a methoxy group, a nitro group, and an amino group, significantly influences the chemical shifts of the aromatic protons through a combination of electronic and steric effects.
The two aromatic protons are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm. The protons of the amino group are likely to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methoxy group protons will present as a sharp singlet, typically in the upfield region of the aromatic spectrum.
Predicted ¹H NMR Data for Benzenamine, 3-bromo-2-methoxy-6-nitro-
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.0 - 7.3 | Doublet | 8.0 - 9.0 |
| H-5 | 6.7 - 7.0 | Doublet | 8.0 - 9.0 |
| -NH₂ | 4.5 - 6.0 | Broad Singlet | - |
| -OCH₃ | 3.8 - 4.1 | Singlet | - |
Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of Benzenamine, 3-bromo-2-methoxy-6-nitro-. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
The carbon atoms directly bonded to the electronegative oxygen, nitrogen, and bromine atoms will appear at lower field (higher ppm values). The carbon bearing the nitro group (C-6) is expected to be significantly downfield, as is the carbon attached to the methoxy group (C-2). The carbon bonded to the bromine atom (C-3) will also be downfield. The remaining aromatic carbons will resonate at chemical shifts influenced by the combined electronic effects of all substituents. The methoxy carbon will appear as a distinct signal in the upfield region.
Predicted ¹³C NMR Data for Benzenamine, 3-bromo-2-methoxy-6-nitro-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 140 - 150 |
| C-2 (-OCH₃) | 150 - 160 |
| C-3 (-Br) | 110 - 120 |
| C-4 | 120 - 130 |
| C-5 | 115 - 125 |
| C-6 (-NO₂) | 135 - 145 |
| -OCH₃ | 55 - 65 |
Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.
Multi-dimensional NMR Techniques for Complex Structure Assignment
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for Benzenamine, 3-bromo-2-methoxy-6-nitro-.
COSY would establish the connectivity between adjacent aromatic protons (H-4 and H-5).
HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific vibrational modes of the chemical bonds.
Identification of Functional Group Vibrational Modes (e.g., N-H, C-Br, C-O, N-O)
The IR and Raman spectra of Benzenamine, 3-bromo-2-methoxy-6-nitro- would exhibit characteristic bands for its various functional groups.
N-H Stretching: The amino group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
N-O Stretching: The nitro group will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
C-O Stretching: The C-O stretching of the methoxy group will produce a strong band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Characteristic IR Absorption Bands for Benzenamine, 3-bromo-2-methoxy-6-nitro-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |
| N-H Symmetric Stretch | 3300 - 3400 | Medium | |
| N-H Bending | 1590 - 1650 | Medium-Strong | |
| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 | Strong |
| N-O Symmetric Stretch | 1335 - 1385 | Strong | |
| Methoxy (-OCH₃) | C-O Asymmetric Stretch | 1200 - 1300 | Strong |
| C-O Symmetric Stretch | 1000 - 1100 | Strong | |
| Bromo (-Br) | C-Br Stretch | 500 - 600 | Medium |
Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy can also provide insights into the conformational preferences and intermolecular interactions of Benzenamine, 3-bromo-2-methoxy-6-nitro-. The presence of both hydrogen bond donors (-NH₂) and acceptors (-NO₂, -OCH₃) within the same molecule suggests the possibility of intramolecular and intermolecular hydrogen bonding.
Intramolecular hydrogen bonding between the amino group and the adjacent nitro or methoxy group could lead to a shift in the N-H stretching frequencies to lower wavenumbers and a broadening of the corresponding absorption bands. The exact conformation adopted by the molecule would be a balance between steric hindrance from the bulky bromine and nitro groups and the stabilizing effects of any intramolecular interactions.
In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the nitro or methoxy group of a neighboring molecule is highly probable. These interactions would be reflected in the vibrational spectra, particularly in the N-H and N-O stretching regions, and could be further investigated by comparing spectra recorded in different phases (e.g., solid vs. solution).
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound by distinguishing between molecules with the same nominal mass.
For Benzenamine, 3-bromo-2-methoxy-6-nitro-, with a proposed molecular formula of C₇H₇BrN₂O₃, HRMS is crucial for confirmation. The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, where two peaks of almost equal intensity are observed, separated by two mass units. miamioh.edu
The theoretical exact masses for the primary isotopic compositions of the molecular ion are calculated as follows:
| Isotopic Composition | Theoretical Exact Mass (Da) |
| C₇H₇⁷⁹BrN₂O₃ | 245.9694 |
| C₇H₇⁸¹BrN₂O₃ | 247.9674 |
This table is generated based on theoretical calculations for the specified molecular formula.
By comparing the experimentally measured m/z value from an HRMS analysis to these theoretical values, the molecular formula C₇H₇BrN₂O₃ can be confidently confirmed.
In addition to providing the molecular ion peak, mass spectrometry, particularly when coupled with techniques like Electron Ionization (EI), induces fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that reveals key structural motifs. miamioh.edu For Benzenamine, 3-bromo-2-methoxy-6-nitro-, the fragmentation is guided by the substituents on the aniline (B41778) ring.
Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the subsequent loss of carbon monoxide (CO, 28 Da). youtube.com The presence of a methoxy group often leads to the loss of a methyl radical (•CH₃, 15 Da) or a formaldehyde (B43269) molecule (CH₂O, 30 Da). The carbon-bromine bond can also cleave, resulting in the loss of a bromine radical (•Br, 79 or 81 Da). miamioh.edu
A plausible fragmentation pathway could involve:
Loss of the nitro group: [M - NO₂]⁺
Subsequent loss of a methyl radical from the methoxy group: [M - NO₂ - CH₃]⁺
Followed by the loss of carbon monoxide: [M - NO₂ - CH₃ - CO]⁺
Alternatively, initial loss of a bromine atom: [M - Br]⁺
The analysis of these fragments helps to confirm the presence and connectivity of the functional groups. For instance, the elimination of an •OH radical can be a characteristic process in nitrobenzenes that possess a hydrogen-containing substituent at the ortho position. researchgate.net
| Ion | Proposed Structure/Loss | Theoretical m/z (for ⁷⁹Br) |
| [C₇H₇BrN₂O₃]⁺• | Molecular Ion | 246 |
| [C₇H₇BrN₂O₂]⁺• | [M - O]⁺ | 230 |
| [C₇H₇BrN₂O]⁺ | [M - O₂]⁺ | 214 |
| [C₇H₇BrO₂]⁺ | [M - N₂O]⁺ | 202 |
| [C₇H₇N₂O₃]⁺ | [M - Br]⁺ | 167 |
| [C₇H₇BrO]⁺• | [M - NO₂]⁺ | 200 |
| [C₆H₄BrO]⁺ | [M - NO₂ - CH₃]⁺ | 185 |
This table presents a hypothetical fragmentation pattern based on established chemical principles.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugated systems and chromophores.
The UV-Vis spectrum of Benzenamine, 3-bromo-2-methoxy-6-nitro- is dominated by the electronic structure of the substituted nitroaniline core. The benzene ring, the nitro group (-NO₂), and the amino group (-NH₂) constitute the primary chromophore system. The nitro group is a powerful electron-withdrawing group and chromophore, while the amino and methoxy groups are electron-donating auxochromes.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system. A key feature of nitroanilines is a strong intramolecular charge-transfer (CT) band. ulisboa.ptchemrxiv.org This transition involves the transfer of electron density from the electron-rich part of the molecule (the amino and methoxy-substituted ring) to the electron-deficient nitro group. chemrxiv.org This CT band is typically observed at a longer wavelength (a bathochromic or red shift) compared to benzene or nitrobenzene (B124822) alone and is sensitive to solvent polarity. psu.eduscilit.com In polar solvents, the CT band often shifts to even longer wavelengths due to the stabilization of the more polar excited state. chemrxiv.org
The primary electronic transitions expected are:
π → π transitions:* High-energy transitions associated with the benzene ring's conjugated π-system.
Intramolecular Charge-Transfer (CT) transition: A lower-energy, high-intensity band resulting from electron promotion from the highest occupied molecular orbital (HOMO), largely localized on the aniline moiety, to the lowest unoccupied molecular orbital (LUMO), concentrated on the nitro group. chemrxiv.org
n → π transitions:* A weak, lower-energy transition involving the promotion of a non-bonding electron from the oxygen atoms of the nitro group or the nitrogen of the amino group to an antibonding π* orbital. This band is often obscured by the more intense π → π* or CT bands.
UV-Vis spectroscopy serves as a convenient and non-destructive method for real-time reaction monitoring. The synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-, likely involves the nitration of a precursor such as 3-bromo-2-methoxyaniline.
During the reaction, the concentration of the reactant and product changes over time. Since the reactant and the nitrated product possess different chromophoric systems, they will have distinct UV-Vis absorption spectra with different absorption maxima (λ_max). By monitoring the absorbance at a wavelength where the product absorbs strongly and the reactant absorbs weakly (or vice-versa), the progress of the reaction can be followed. For example, the formation of the nitro-substituted product would lead to the appearance and growth of its characteristic charge-transfer band. researchgate.net This allows for the determination of reaction kinetics and the endpoint of the reaction without the need for frequent sampling and more complex analysis. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
While no published crystal structure for Benzenamine, 3-bromo-2-methoxy-6-nitro- was found in the searched literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional atomic arrangement in the solid state. Analysis of crystal structures of closely related compounds, such as 2-bromo-4-nitroaniline, provides insight into the expected structural features. nih.gov
A crystallographic study would confirm the connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. Key structural aspects that would be elucidated include:
Planarity: The benzene ring is expected to be essentially planar. The degree to which the substituents deviate from this plane would be determined. For instance, the dihedral angle between the plane of the nitro group and the aromatic ring is a key parameter. nih.gov
Intramolecular Interactions: The substitution pattern allows for potential intramolecular hydrogen bonding. A hydrogen bond could form between one of the hydrogen atoms of the amino group (-NH₂) and the oxygen atom of the adjacent nitro group (-NO₂), creating a stable six-membered ring. This type of interaction is common in ortho-substituted anilines and significantly influences the molecule's conformation. nih.gov
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (e.g., between the amino group of one molecule and the nitro group of another), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net These interactions are crucial for the stability of the crystal structure.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic separation is fundamental to the analysis of "Benzenamine, 3-bromo-2-methoxy-6-nitro-", enabling its separation from starting materials, by-products, and other impurities. The choice of chromatographic technique is dictated by the specific analytical requirements, such as the need for quantitative purity determination, qualitative identification, or rapid, real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of "Benzenamine, 3-bromo-2-methoxy-6-nitro-". Due to the compound's aromatic nature and the presence of polar functional groups (amine and nitro groups), reversed-phase HPLC is the most common and effective approach. acs.orgyoutube.com This method allows for the separation of the target compound from structurally similar impurities that may be present in a crude reaction mixture.
A typical HPLC method for the analysis of nitroaromatic compounds involves a C18 or a phenyl-hydride stationary phase. nist.govresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. acs.orgacs.org The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the amine functional group. acs.org Detection is most commonly achieved using a UV-Vis detector, as the nitroaromatic chromophore exhibits strong absorbance at specific wavelengths, typically around 254 nm. researchgate.net
For a compound with the structural complexity of "Benzenamine, 3-bromo-2-methoxy-6-nitro-", a gradient elution method is often preferred over an isocratic one. A gradient method, where the proportion of the organic solvent in the mobile phase is increased over time, allows for the efficient elution of both more polar and less polar impurities within a single analytical run. researchgate.net The retention time of the main peak, along with its area percentage, provides a quantitative measure of the compound's purity.
Table 1: Illustrative HPLC Parameters for Purity Assessment of Benzenamine, 3-bromo-2-methoxy-6-nitro-
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative identification and purity confirmation of "Benzenamine, 3-bromo-2-methoxy-6-nitro-". While the polarity and thermal lability of some nitroanilines can present challenges for GC analysis, appropriate derivatization or the use of robust, modern GC systems can overcome these issues. nist.gov The coupling of a gas chromatograph with a mass spectrometer provides both retention time data and a mass spectrum, which serves as a molecular fingerprint.
For the analysis of halogenated and nitro-substituted aromatic compounds, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically employed. nih.gov The sample, dissolved in a volatile organic solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas, such as helium.
The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum. The fragmentation pattern of "Benzenamine, 3-bromo-2-methoxy-6-nitro-" is expected to be complex due to the presence of multiple functional groups. Key fragmentation pathways would likely involve the loss of the nitro group (-NO2), the methoxy group (-OCH3), and the bromine atom (-Br). youtube.commiamioh.edu The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (approximately a 1:1 ratio for M and M+2). miamioh.edu
Table 2: Predicted GC-MS Parameters and Major Fragmentation Ions for Benzenamine, 3-bromo-2-methoxy-6-nitro-
| Parameter | Value |
|---|---|
| GC Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 50-400 m/z |
| Predicted Molecular Ion (M+) | m/z 246/248 (due to Br isotopes) |
| Major Fragment Ions (Predicted) | [M-NO2]+, [M-OCH3]+, [M-Br]+, [M-NO2-CH3]+ |
Thin-Layer Chromatography (TLC) is an invaluable technique for the rapid and qualitative monitoring of the progress of chemical reactions leading to the synthesis of "Benzenamine, 3-bromo-2-methoxy-6-nitro-". nist.gov Its simplicity, speed, and low cost make it ideal for use in a synthetic chemistry laboratory to determine the consumption of starting materials and the formation of the desired product.
For the analysis of aromatic nitro compounds, silica (B1680970) gel is the most commonly used stationary phase. acs.org A small spot of the reaction mixture is applied to a TLC plate coated with silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase, or eluent. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is typically used. chemsynthesis.com The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5, allowing for clear separation from both less polar starting materials and more polar by-products. nist.gov
As the reaction progresses, aliquots are taken and spotted on the TLC plate alongside the starting material(s) and a reference standard of the product, if available. After development, the spots are visualized, typically under UV light, as the aromatic nature of the compounds allows them to be seen on a fluorescent TLC plate. youtube.com The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progress of the reaction.
Table 3: Typical TLC System for Monitoring the Synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Development Chamber | Saturated with the mobile phase |
| Visualization | UV light (254 nm) |
| Expected Observation | The product, being more polar than some starting materials (e.g., a bromo-methoxy-benzene precursor), will have a lower Rf value. The progress of the reaction is monitored by the diminishing intensity of the starting material spot and the increasing intensity of the product spot. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and properties. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like substituted anilines. researchgate.netmdpi.com Ab initio methods, such as Hartree-Fock (HF), are also employed, often in conjunction with DFT for comparative analysis. researchgate.net
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For flexible molecules with rotatable bonds, such as the methoxy (B1213986) and amino groups in substituted anilines, a conformational analysis is necessary to identify the global minimum energy conformer among various possible spatial arrangements (rotamers). umn.edu
In studies of substituted anilines, methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are commonly used to perform geometry optimization. researchgate.net For instance, in a study of N-(p-methoxybenzylidene)aniline, DFT calculations were used to identify the most stable conformer by comparing the energies of different rotational isomers. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Aniline (B41778) Derivative (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.39 | - | - |
| C-Br | 1.90 | - | - |
| C-O (methoxy) | 1.36 | - | - |
| C-N (nitro) | 1.48 | - | - |
| C-C-N | - | 121.0 | - |
| C-N-O (nitro) | - | 118.0 | - |
| C-C-O-C (methoxy) | - | - | 179.5 |
| C-C-N-H (amino) | - | - | 180.0 |
Note: This table presents typical data obtained from geometry optimization studies on substituted anilines and is for illustrative purposes only. Actual values for "Benzenamine, 3-bromo-2-methoxy-6-nitro-" would require a specific computational study.
Once the optimized geometry is obtained, quantum chemical methods can be used to predict various spectroscopic properties.
Infrared (IR) Spectra: Theoretical vibrational frequencies can be calculated to help assign the absorption bands observed in experimental FT-IR and FT-Raman spectra. These calculations can confirm the presence of specific functional groups and analyze their vibrational modes. researchgate.netnih.gov For example, computational studies on 4,5-dimethyl-2-nitroaniline (B181755) utilized DFT to perform a vibrational spectral analysis, which aided in the interpretation of the experimental IR and Raman data. researchgate.net
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. sciencepg.com These theoretical predictions are valuable for confirming the molecular structure and assigning experimental NMR signals. Studies on related aniline derivatives have shown a good correlation between calculated and experimental NMR data. sciencepg.com
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). physchemres.orgphyschemres.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax). These calculations are instrumental in understanding the electronic transitions and the influence of substituents on the molecule's color and photophysical properties. chemrxiv.org
Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Aniline Derivative
| Spectroscopic Technique | Predicted Value | Corresponding Functional Group/Transition |
|---|---|---|
| IR Frequency (cm⁻¹) | ~3400 | N-H stretching (amino group) |
| IR Frequency (cm⁻¹) | ~1530 | Asymmetric NO₂ stretching (nitro group) |
| IR Frequency (cm⁻¹) | ~1250 | C-O stretching (methoxy group) |
| ¹³C NMR Chemical Shift (ppm) | ~150 | Carbon attached to Methoxy group |
| ¹H NMR Chemical Shift (ppm) | ~5.0 | Amine protons |
| UV-Vis λmax (nm) | ~400 | HOMO → LUMO transition |
Note: This table is illustrative, showing the type of data generated from spectroscopic predictions. The values are not specific to "Benzenamine, 3-bromo-2-methoxy-6-nitro-".
Electronic Structure Analysis
The arrangement of electrons within a molecule determines its reactivity and chemical properties. Computational methods provide deep insights into the electronic structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic transition. sciencepg.comwuxiapptec.com
Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Aniline
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: This data is for illustrative purposes. The actual values depend on the specific molecule and the level of theory used.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. umn.edu
For a molecule like "Benzenamine, 3-bromo-2-methoxy-6-nitro-," an MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, making them sites for hydrogen bonding and electrophilic interactions. The region around the amine group's hydrogen atoms would likely show positive potential.
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. wikipedia.orglibretexts.org These charges provide a quantitative measure of the electron distribution and the polarity of bonds. While Mulliken charges are known to be sensitive to the basis set used in the calculation, they offer a qualitative picture of how electron density is shared among atoms. stackexchange.com
In substituted anilines, the electronegative oxygen, nitrogen, and bromine atoms are expected to carry negative Mulliken charges, while the hydrogen and carbon atoms bonded to them will carry positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its intermolecular interactions. researchgate.netresearchgate.net
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Benzenamine, 3-bromo-2-methoxy-6-nitro- |
| N-(p-methoxybenzylidene)aniline |
| 4,5-dimethyl-2-nitroaniline |
| Aniline |
| Hartree-Fock |
| Schrödinger |
Reactivity Prediction and Mechanistic Insights
The complex interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nitro (-NO₂) and bromo (-Br) substituents, governs the reactivity of Benzenamine, 3-bromo-2-methoxy-6-nitro-. Computational methods can quantify these effects and predict the molecule's behavior in chemical reactions.
Fukui functions are essential descriptors in conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule. mdpi.com They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. A higher value of the Fukui function for nucleophilic attack (f⁺) suggests a site is more susceptible to attack by a nucleophile, while a higher value for electrophilic attack (f⁻) indicates a site prone to attack by an electrophile.
For Benzenamine, 3-bromo-2-methoxy-6-nitro-, the amino and methoxy groups, being electron-donating, increase the electron density in the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the nitro group, a strong electron-withdrawing group, significantly decreases the electron density. The bromine atom also acts as a deactivating group through its inductive effect.
Table 1: Predicted Reactive Sites in Benzenamine, 3-bromo-2-methoxy-6-nitro- based on Fukui Functions of Analogous Compounds
| Type of Attack | Predicted Reactive Site(s) | Rationale |
| Electrophilic | Carbon atoms ortho and para to the amino and methoxy groups. | The electron-donating nature of -NH₂ and -OCH₃ groups increases electron density at these positions, making them susceptible to electrophilic attack. byjus.comlkouniv.ac.in |
| Nucleophilic | Carbon atom attached to the nitro group and potentially the carbon atom attached to the bromine. | The strong electron-withdrawing nature of the -NO₂ group makes the adjacent carbon atom electron-deficient and a prime target for nucleophiles. mdpi.com |
This table is generated based on established principles of substituent effects on aromatic rings and findings from computational studies on analogous compounds.
Transition state theory and computational modeling are invaluable for elucidating reaction mechanisms. By calculating the potential energy surface, chemists can identify the transition states—the highest energy points along a reaction coordinate—and thus determine the most probable reaction pathways. researchgate.netacs.org
For Benzenamine, 3-bromo-2-methoxy-6-nitro-, a key reaction would be the reduction of the nitro group to an amine, a common transformation in the synthesis of more complex molecules. Computational studies on the reduction of nitroarenes have detailed the stepwise mechanism, often involving intermediate radical anions and nitroso species. nih.gov
Another important reaction class is electrophilic aromatic substitution. While the ring is generally deactivated, theoretical modeling can predict the regioselectivity of reactions like further nitration or halogenation. acs.org DFT calculations on substituted anilines have shown that the energy barriers for the formation of different isomers can be accurately predicted, confirming the directing effects of the substituents. byjus.comresearchgate.net For instance, in the atmospheric oxidation of aniline initiated by OH radicals, theoretical studies have elucidated the competition between H-abstraction from the amino group and OH-addition to the aromatic ring. nih.gov
Thermochemical properties, such as the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf), are fundamental to understanding the stability and reactivity of a compound. These values can be calculated with good accuracy using high-level computational methods like Gaussian-n (Gn) theories or complete basis set (CBS) methods. researchgate.net
While experimental thermochemical data for Benzenamine, 3-bromo-2-methoxy-6-nitro- are unavailable, computational chemistry offers a reliable alternative. For instance, theoretical studies on substituted nitrobenzenes have been performed to determine their enthalpies of formation. researchgate.netnist.gov Similarly, the Gibbs free energies of reaction for various transformations of aniline derivatives have been successfully calculated, correlating well with experimental observations. researchgate.netresearchgate.net These calculations are crucial for predicting the spontaneity and equilibrium position of reactions involving the target molecule. koyauniversity.org
Table 2: Representative Calculated Thermochemical Data for Structurally Related Compounds
| Compound | Property | Calculated Value (kcal/mol) | Computational Method |
| Nitrobenzene (B124822) | Enthalpy of Formation (gas) | 15.3 | G3MP2B3 |
| Aniline | Gibbs Free Energy of Oxidation | 94.2 | G4 |
| 4-Nitroaniline | Enthalpy of Formation (gas) | 13.9 | B3LYP/6-311++G(d,p) |
This table presents a selection of calculated thermochemical data for related compounds to illustrate the types of values obtained through computational studies. The values are indicative and depend on the level of theory and basis set used.
Solvation Models and Environmental Effects on Reactivity
The solvent in which a reaction is carried out can have a profound impact on reaction rates and equilibria. Computational solvation models are used to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netchemrxiv.orgosti.gov
For a polar molecule like Benzenamine, 3-bromo-2-methoxy-6-nitro-, solvation is expected to play a significant role in its reactivity. Implicit models like the Polarizable Continuum Model (PCM) are widely used to study the effect of different solvents on the electronic structure and reactivity of aniline derivatives. mdpi.comdiva-portal.orgresearchgate.net These studies have shown that increasing solvent polarity can influence bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO), thereby altering the molecule's reactivity profile. researchgate.netresearchgate.net
For instance, the stability of charged intermediates in a reaction pathway can be significantly affected by the solvent's ability to stabilize charges. In the case of nucleophilic aromatic substitution on a related compound, 3-bromo-2-nitrobenzo[b]thiophene, the solvent was found to influence the product distribution. researchgate.net Computational studies employing solvation models can help rationalize these experimental observations and predict the optimal solvent for a desired reaction outcome. mdpi.com
Applications in Advanced Organic Synthesis
Benzenamine, 3-bromo-2-methoxy-6-nitro- as a Key Synthetic Intermediate
The strategic positioning of the reactive sites in Benzenamine, 3-bromo-2-methoxy-6-nitro- makes it an attractive starting material for the synthesis of a wide range of organic molecules. The interplay of the electron-donating amine and methoxy (B1213986) groups with the electron-withdrawing nitro group, along with the presence of a halogen, allows for a diverse array of synthetic manipulations.
Precursor for Heterocyclic Compounds
The structure of Benzenamine, 3-bromo-2-methoxy-6-nitro- is well-suited for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. amazonaws.com The ortho-relationship of the amine and nitro groups is particularly significant, as this arrangement is a common precursor to benzimidazoles, quinoxalines, and other fused heterocycles.
The general strategy involves the reduction of the nitro group to a second amino group, generating a diamine intermediate. This in-situ formed diamine can then undergo cyclization reactions with various electrophiles. For instance, reaction with carboxylic acids or their derivatives would lead to the formation of benzimidazoles. Similarly, condensation with α-dicarbonyl compounds would yield quinoxalines. The presence of the bromo and methoxy substituents on the resulting heterocyclic core provides further opportunities for diversification.
Nitroalkenes are also valuable precursors for the synthesis of a variety of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. researchgate.net The nitro group in Benzenamine, 3-bromo-2-methoxy-6-nitro- can activate the aromatic ring for certain cyclization reactions, leading to the formation of fused heterocyclic systems. nih.govclockss.org
Table 1: Potential Heterocyclic Scaffolds from Benzenamine, 3-bromo-2-methoxy-6-nitro-
| Reagent | Intermediate | Resulting Heterocycle |
| 1. Reduction (e.g., H₂/Pd, Fe/HCl) 2. R-COOH / Heat | 3-Bromo-2-methoxy-benzene-1,6-diamine | 4-Bromo-5-methoxy-2-alkyl/aryl-1H-benzo[d]imidazole |
| 1. Reduction 2. Glyoxal | 3-Bromo-2-methoxy-benzene-1,6-diamine | 5-Bromo-6-methoxyquinoxaline |
| Phosgene or equivalent | 5-Bromo-6-methoxy-1H-benzo[d]imidazol-2(3H)-one |
This table presents plausible synthetic routes to heterocyclic compounds based on the known reactivity of ortho-nitroanilines. Specific reaction conditions would require experimental optimization.
Building Block for Complex Polyaromatic Systems
The bromo substituent on Benzenamine, 3-bromo-2-methoxy-6-nitro- makes it an ideal candidate for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the construction of complex polyaromatic systems. For example, a Suzuki coupling with an arylboronic acid could be employed to introduce a new aromatic ring at the 3-position.
Furthermore, the nitro group can be converted to other functionalities that can participate in the formation of polyaromatic structures. For instance, reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer reaction, could introduce a variety of substituents. Alternatively, the diazotized intermediate could be used in Gomberg-Bachmann or Meerwein arylations to form biaryl linkages. The synthesis of new fluorophores based on disubstituted benzanthrone (B145504) derivatives has been achieved starting from 9-nitro-3-bromobenzanthrone through nucleophilic substitution of the bromine atom. nih.gov
Rational Design of Derivatives for Specific Synthetic Targets
The presence of four distinct functional groups allows for the rational design of derivatives of Benzenamine, 3-bromo-2-methoxy-6-nitro- for specific synthetic applications. Each functional group can be selectively modified to generate a diverse range of molecular scaffolds.
Modification of the Amine, Bromine, Methoxy, and Nitro Groups for Diverse Scaffolds
The reactivity of each functional group can be harnessed to build molecular complexity:
Amine Group: The amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.
Bromine Atom: As mentioned, the bromine atom is a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Methoxy Group: The methoxy group can be cleaved to reveal a phenol (B47542), which can then undergo O-alkylation, O-acylation, or be used in reactions such as the Williamson ether synthesis.
Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amine, which is a key transformation in the synthesis of many biologically active molecules. sci-hub.st The reduction of nitroarenes can be achieved with high chemoselectivity, tolerating other functional groups like halogens and ethers. sci-hub.st
Table 2: Representative Transformations of Functional Groups
| Functional Group | Reagent/Reaction | Product Functionality |
| Amine | Acyl chloride | Amide |
| Amine | Alkyl halide | Secondary/Tertiary Amine |
| Bromine | Arylboronic acid, Pd catalyst | Biaryl |
| Methoxy | BBr₃ | Phenol |
| Nitro | SnCl₂/HCl | Amine |
Stereo- and Regioselective Synthesis of Advanced Molecular Structures
The substitution pattern of Benzenamine, 3-bromo-2-methoxy-6-nitro- can be exploited to achieve stereo- and regioselective syntheses. The existing substituents can direct incoming reagents to specific positions on the aromatic ring. For example, the strong ortho,para-directing effect of the amine and methoxy groups, and the meta-directing effect of the nitro group, can be used to control the regioselectivity of electrophilic aromatic substitution reactions, although the substitution pattern is already dense.
In the context of forming new chiral centers, the functional groups can be modified to participate in stereoselective reactions. For instance, conversion of the amine to a chiral amide or the methoxy group to a chiral ether could influence the facial selectivity of reactions on a prochiral group introduced elsewhere in the molecule. The synthesis of diversely substituted imidazo[1,2-a]pyrimidines has been achieved through a regioselective multicomponent reaction. nih.gov Similarly, a regioselective convergent synthesis of thiazolo[2,3-a]pyrimidine derivatives has been reported. rsc.org These examples highlight the importance of regioselectivity in the synthesis of complex heterocyclic systems. masterorganicchemistry.com
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
The efficient synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-, is a key prerequisite for its extensive study and application. Current synthetic approaches often involve multi-step sequences that may suffer from moderate yields and the use of hazardous reagents. Future research will likely focus on developing more streamlined and sustainable synthetic pathways.
A plausible, though not yet documented, synthetic strategy could commence from a commercially available precursor such as 2-methoxyaniline. The synthesis would likely involve a carefully orchestrated sequence of bromination and nitration reactions. The directing effects of the methoxy (B1213986) and amino groups would need to be carefully considered to achieve the desired 3-bromo-2-methoxy-6-nitro substitution pattern.
An alternative approach could involve the late-stage introduction of the amino group. For instance, a starting material like 1,3-dibromo-2-methoxy-5-nitrobenzene (B2558281) could undergo a selective amination reaction. The challenge in this approach lies in achieving regioselective amination at the desired position, given the presence of two bromine atoms. Modern catalytic systems, particularly those based on palladium or copper, could offer solutions for such selective transformations. organic-chemistry.org
A potential, though less direct, route could be adapted from patented methods for similar structures, such as the synthesis of 3-bromo-4-methoxyaniline. google.com This process involves bromination, etherification, and nitro-reduction steps, which could be conceptually applied with necessary modifications to achieve the target molecule.
Future synthetic developments will likely prioritize methods that offer high yields, are amenable to scale-up, and utilize greener reaction conditions, minimizing waste and avoiding toxic reagents.
Exploration of Underutilized Reactivity Modes
The chemical functionality of Benzenamine, 3-bromo-2-methoxy-6-nitro-, offers a variety of reactive sites that remain largely unexplored. The presence of a bromine atom, a nitro group, and an amino group on the benzene (B151609) ring opens up a wide range of possibilities for derivatization and molecular elaboration.
The bromine atom is a prime handle for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions would allow for the introduction of a wide array of substituents at the 3-position, leading to a diverse library of novel compounds. The nitro group, being strongly electron-withdrawing, can activate the aromatic ring for nucleophilic aromatic substitution, although the steric hindrance from the adjacent methoxy and bromo groups might influence this reactivity.
Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This would open up access to a variety of diamino derivatives with potential applications in coordination chemistry and materials science. The existing amino group can also be a site for various transformations, including acylation, alkylation, and diazotization, leading to a plethora of new chemical entities.
Future research should systematically investigate these reactivity modes to unlock the full synthetic potential of this versatile building block.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental work and accelerating the discovery process. For Benzenamine, 3-bromo-2-methoxy-6-nitro-, advanced computational modeling can provide valuable insights into its electronic structure, spectroscopic properties, and reaction mechanisms.
Density Functional Theory (DFT) calculations can be employed to predict key properties such as the molecule's geometry, vibrational frequencies (IR and Raman spectra), and electronic transitions (UV-Vis spectra). These theoretical predictions can be correlated with experimental data to confirm the structure and purity of the synthesized compound.
Furthermore, computational models can be used to predict the regioselectivity of various reactions. For example, by calculating the electron density at different positions on the aromatic ring, it is possible to predict the most likely site for electrophilic or nucleophilic attack. This predictive capability can save significant experimental effort by focusing on the most promising reaction pathways.
Molecular docking studies could also be performed to predict the binding affinity of derivatives of Benzenamine, 3-bromo-2-methoxy-6-nitro-, with biological targets, thus guiding the design of new drug candidates.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic routes from the laboratory to industrial-scale production often faces challenges related to safety, efficiency, and reproducibility. Flow chemistry and automated synthesis platforms offer promising solutions to these challenges.
Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. ijerd.comyoutube.com For exothermic reactions like nitration, which is a key step in the synthesis of Benzenamine, 3-bromo-2-methoxy-6-nitro-, flow chemistry offers significant safety advantages over traditional batch processes. youtube.com The continuous nature of flow synthesis also allows for easier scale-up and integration with in-line purification and analysis techniques. ijerd.com
Automated synthesis platforms, which combine robotics with artificial intelligence, can further accelerate the research and development process. discoveracs.orgunchainedlabs.comchemrxiv.org These platforms can perform high-throughput screening of reaction conditions to quickly identify the optimal parameters for a given transformation. discoveracs.orgunchainedlabs.com By integrating computational models for reaction prediction with automated synthesis platforms, it is possible to create a closed-loop system for the rapid discovery and optimization of new synthetic routes. chemrxiv.org
Future research in this area will focus on developing robust and flexible automated platforms for the synthesis and derivatization of complex molecules like Benzenamine, 3-bromo-2-methoxy-6-nitro-, paving the way for the accelerated discovery of new functional materials and pharmaceuticals.
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for structural confirmation of 3-bromo-2-methoxy-6-nitro-benzenamine?
- Methodological Answer :
- 1H/13C NMR : Observe aromatic proton splitting patterns influenced by substituents. The methoxy group resonates at δ ~3.8–4.0 ppm, while nitro and bromo groups cause deshielding of adjacent protons. Use 2D NMR (e.g., HMBC) to confirm substitution positions .
- IR Spectroscopy : Nitro (NO₂) asymmetric and symmetric stretches appear at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. Methoxy C-O stretches occur near ~1250 cm⁻¹.
- Mass Spectrometry : Confirm the molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of NO₂ or Br). Cross-reference with databases like NIST .
Q. How can researchers assess the purity of synthesized 3-bromo-2-methoxy-6-nitro-benzenamine?
- Methodological Answer :
- HPLC/GC-MS : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution. Compare retention times with standards .
- Melting Point Analysis : Compare observed melting points with literature values. Significant deviations suggest impurities requiring recrystallization (e.g., ethanol/water mixture).
- Elemental Analysis (CHNBr) : Validate stoichiometric ratios (e.g., C: ~37.5%, Br: ~25.0%) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Use fume hoods for synthesis and avoid skin contact (nitrile gloves recommended).
- Store in amber glass vials at 2–8°C to prevent degradation.
- Follow MSDS guidelines for spills (e.g., absorb with vermiculite) and disposal (halogenated waste) .
Advanced Research Questions
Q. How to optimize the nitration step to avoid over-nitration or ring degradation?
- Methodological Answer :
- Reaction Design : Protect the amine group via acetylation before nitration to prevent oxidation. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C for controlled nitration at the meta position (directed by methoxy group).
- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1). Quench with ice-water upon completion .
- By-product Mitigation : Optimize stoichiometry (1.1 equiv HNO₃) and add nitric acid dropwise to minimize di-nitration.
Q. How to resolve contradictory NMR data caused by substituent electronic effects?
- Methodological Answer :
- Advanced NMR Techniques : Use COSY and NOESY to assign overlapping aromatic protons. For example, the nitro group at position 6 deshields H-4 and H-5, causing distinct coupling patterns.
- Computational Validation : Compare experimental 1H shifts with DFT-calculated values (software: Gaussian or ORCA). Adjust for solvent effects (e.g., DMSO-d6 vs. CDCl₃) .
Q. What experimental approaches can elucidate thermal decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. A weight loss at ~200–250°C suggests nitro group decomposition.
- GC-MS of Degradation Products : Identify volatile fragments (e.g., NO₂, HBr) and correlate with mass spectra.
- Kinetic Studies : Use Arrhenius plots (from DSC data) to predict degradation rates under storage conditions .
Data Contradiction Analysis
Q. Why do literature reports vary in reaction yields for bromination at position 3?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
